2-Methoxy-3,4-dimethylbenzaldehyde
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Overview
Description
2-Methoxy-3,4-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3,4-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of electron-rich aromatic rings. For instance, the reaction of 2-methoxy-3,4-dimethylbenzene with dichloromethyl methyl ether and titanium tetrachloride (TiCl4) can yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: 2-Methoxy-3,4-dimethylbenzoic acid.
Reduction: 2-Methoxy-3,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-3,4-dimethylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,4-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but lacks the methyl group at the 2-position.
2,4-Dimethoxybenzaldehyde: Similar structure but lacks the methyl group at the 3-position.
Uniqueness: 2-Methoxy-3,4-dimethylbenzaldehyde is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
2-methoxy-3,4-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(6-11)10(12-3)8(7)2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDTAATXUUQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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